molecular formula C14H34N4 B8186596 N,N'-Dimethyl-N,N'-bis-(3-methylamino-propyl)-butane-1,4-diamine

N,N'-Dimethyl-N,N'-bis-(3-methylamino-propyl)-butane-1,4-diamine

Cat. No.: B8186596
M. Wt: 258.45 g/mol
InChI Key: USDZQJKVCDJIKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N,N’-bis-(3-methylamino-propyl)-butane-1,4-diamine typically involves the reaction of N,N-dimethyl-1,3-propanediamine with 3-methylaminopropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires heating to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of N,N’-Dimethyl-N,N’-bis-(3-methylamino-propyl)-butane-1,4-diamine involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N,N’-bis-(3-methylamino-propyl)-butane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or tertiary amines

    Substitution: Substituted amines or diamines

Scientific Research Applications

N,N’-Dimethyl-N,N’-bis-(3-methylamino-propyl)-butane-1,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, surfactants, and catalysts.

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N,N’-bis-(3-methylamino-propyl)-butane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways and cellular processes, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethyl-N,N’-bis-(3-aminopropyl)-butane-1,4-diamine
  • N,N’-Dimethyl-N,N’-bis-(2-methylaminoethyl)-butane-1,4-diamine
  • N,N’-Dimethyl-N,N’-bis-(3-methylaminoethyl)-butane-1,4-diamine

Uniqueness

N,N’-Dimethyl-N,N’-bis-(3-methylamino-propyl)-butane-1,4-diamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile and valuable compound in both research and industry.

Properties

IUPAC Name

N,N'-dimethyl-N,N'-bis[3-(methylamino)propyl]butane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H34N4/c1-15-9-7-13-17(3)11-5-6-12-18(4)14-8-10-16-2/h15-16H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDZQJKVCDJIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)CCCCN(C)CCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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